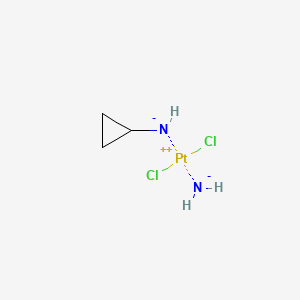
6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Carboxyheptanoic acid typically involves the oxidation of heptanoic acid derivatives. One common method is the oxidation of 3’-hydroxyheptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds as follows:
3’-Hydroxyheptanoic acid+KMnO4→3’-Carboxyheptanoic acid+MnO2+H2O
Industrial Production Methods
Industrial production of 3’-Carboxyheptanoic acid can be achieved through large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Catalysts like platinum or palladium may also be employed to enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
3’-Carboxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into heptanedioic acid.
Reduction: Reduction using agents like lithium aluminum hydride (LiAlH4) can produce 3’-hydroxyheptanoic acid.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxyl group to an acyl chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Heptanedioic acid.
Reduction: 3’-Hydroxyheptanoic acid.
Substitution: Various acyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-Carboxyheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’-Carboxyheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid: Lacks the carboxyl group at the third carbon.
3’-Hydroxyheptanoic acid: Contains a hydroxyl group instead of a carboxyl group at the third carbon.
Heptanedioic acid: Contains two carboxyl groups at both ends of the heptane chain.
Uniqueness
3’-Carboxyheptanoic acid is unique due to the specific positioning of the carboxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
137897-77-9 |
|---|---|
Fórmula molecular |
C15H16N2O6S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C15H16N2O6S/c1-9-12(19)16-15(22)17(8-23-6-5-18)13(9)24-11-4-2-3-10(7-11)14(20)21/h2-4,7,18H,5-6,8H2,1H3,(H,20,21)(H,16,19,22) |
Clave InChI |
TTZDFDVLDMJITC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















